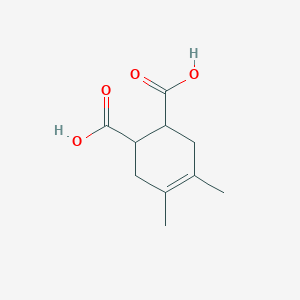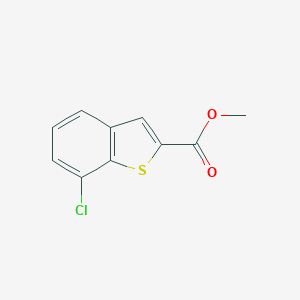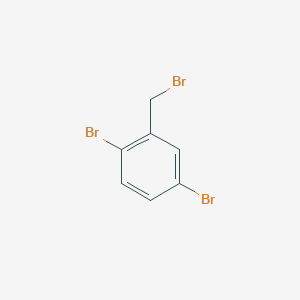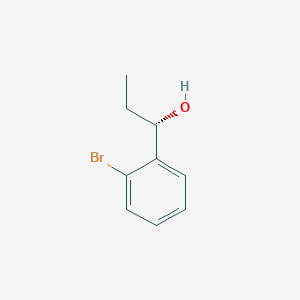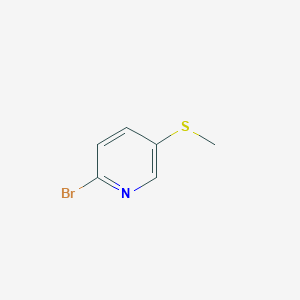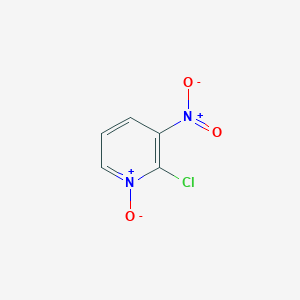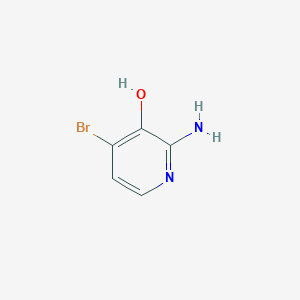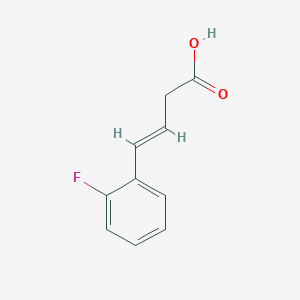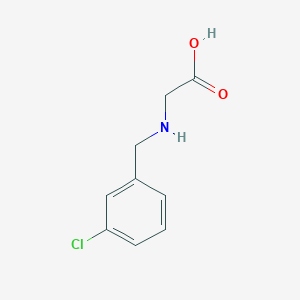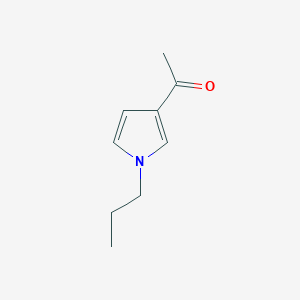![molecular formula C14H16O4 B180781 Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate CAS No. 35211-83-7](/img/structure/B180781.png)
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate, also known as DTDC, is a synthetic compound with a unique chemical structure. It is a bicyclic compound that has been found to have potential applications in the field of medicinal chemistry. DTDC has been the subject of extensive research in recent years due to its interesting chemical properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways and enzymes. Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to activate certain transcription factors that regulate gene expression.
Effets Biochimiques Et Physiologiques
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity and high solubility in various solvents. However, the limitations of using Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate in laboratory experiments include its relatively high cost and limited availability.
Orientations Futures
There are several potential future directions for research on Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate. One area of interest is the development of Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate-based drugs for the treatment of various diseases such as cancer and neurodegenerative disorders. Another area of interest is the investigation of the mechanism of action of Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate and its potential interactions with other signaling pathways and enzymes. Additionally, further studies are needed to optimize the synthesis and purification of Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate and to evaluate its safety and efficacy in preclinical and clinical trials.
Méthodes De Synthèse
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves a series of chemical reactions that result in the formation of the final product. The process involves the use of various reagents and catalysts to facilitate the reactions. The yield and purity of the product can be optimized by adjusting the reaction conditions.
Applications De Recherche Scientifique
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
35211-83-7 |
|---|---|
Nom du produit |
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate |
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate |
InChI |
InChI=1S/C14H16O4/c1-17-13(15)11-9-5-6-10(8-4-3-7(8)9)12(11)14(16)18-2/h3-12H,1-2H3 |
Clé InChI |
TZIBSCPYGCMVKB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C2C=CC(C1C(=O)OC)C3C2C=C3 |
SMILES canonique |
COC(=O)C1C2C=CC(C1C(=O)OC)C3C2C=C3 |
Autres numéros CAS |
35211-83-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



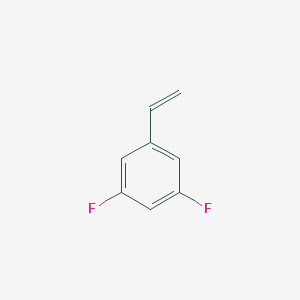
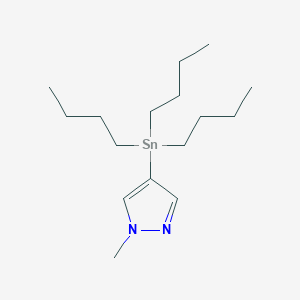
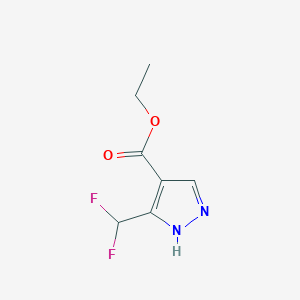
![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)
